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molecular formula C12H11NO4 B8786423 Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Cat. No. B8786423
M. Wt: 233.22 g/mol
InChI Key: HQROUPSKLADEET-UHFFFAOYSA-N
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Patent
US09447039B2

Procedure details

A stirred solution of (Z)-ethyl 2-azido-3-(benzo[d][1,3]dioxol-5-yl)acrylate (I-4a: 0.6 g, 1.532 mmol) in xylene (20 mL) was maintained at 150° C. for 3 h. Xylene was distilled out completely and the crude compound was purified by column chromatography over silica gel (100-200 mesh) using a solvent gradient of 8-10% ethyl acetate in petroleum ether as eluent to afford 0.4 g (75%) of ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate (I-4b) as a pale yellow solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](/[C:4](=[CH:10]\[C:11]1[CH:19]=[CH:18][C:14]2[O:15][CH2:16][O:17][C:13]=2[CH:12]=1)/[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C(C)=CC=CC=1>[O:17]1[C:13]2=[CH:12][C:11]3[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1][C:19]=3[CH:18]=[C:14]2[O:15][CH2:16]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
N(=[N+]=[N-])\C(\C(=O)OCC)=C/C1=CC2=C(OCO2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Xylene was distilled out completely
CUSTOM
Type
CUSTOM
Details
the crude compound was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Name
Type
product
Smiles
O1COC=2C1=CC=1C=C(NC1C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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